molecular formula C18H21N3OS B11504303 N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide

N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide

Cat. No.: B11504303
M. Wt: 327.4 g/mol
InChI Key: LJRJISMAHQCCFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide is unique due to its specific structure, which includes a benzyl group and a hydroxyphenyl group attached to the piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C18H21N3OS/c22-17-9-5-4-8-16(17)20-10-12-21(13-11-20)18(23)19-14-15-6-2-1-3-7-15/h1-9,22H,10-14H2,(H,19,23)

InChI Key

LJRJISMAHQCCFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=S)NCC3=CC=CC=C3

solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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